The Core Mechanism of Action of Glyphosate: An In-depth Technical Guide
The Core Mechanism of Action of Glyphosate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968) (N-(phosphonomethyl)glycine) is a broad-spectrum systemic herbicide and crop desiccant, first registered for use in the United States in 1974.[1] Its high efficacy and broad applicability have made it one of the most widely used herbicides globally.[2] Glyphosate is an organophosphorus compound, specifically a phosphonate, that is absorbed through foliage and translocated to the growing points of the plant.[2] Its mode of action is highly specific, targeting a metabolic pathway present in plants and some microorganisms but absent in animals, which accounts for its low direct toxicity to mammals.[1][3] This guide provides a detailed technical overview of the core mechanism of action of glyphosate, focusing on its molecular target, the biochemical consequences of its activity, and the experimental protocols used to elucidate these functions.
Core Mechanism of Action: Inhibition of the Shikimate Pathway
The herbicidal activity of glyphosate stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[2][3] This enzyme is a key component of the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, fungi, and algae.[2][4]
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, into chorismate.[4][5] Chorismate is the final product of this pathway and serves as the precursor for the three aromatic amino acids and a wide range of other essential secondary metabolites, including folates, ubiquinones, and plant hormones like auxin.[2][5]
Glyphosate's molecular structure is similar to that of phosphoenolpyruvate (PEP), one of the natural substrates of the EPSPS enzyme.[4][6] This structural mimicry allows glyphosate to act as a potent inhibitor of EPSPS. The inhibition kinetics are complex and well-characterized:
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Competitive Inhibition with respect to Phosphoenolpyruvate (PEP): Glyphosate binds to the same active site on the EPSPS enzyme as PEP.[2][7] It competes directly with PEP for binding to the enzyme-shikimate-3-phosphate (S3P) complex.[7][8]
-
Uncompetitive Inhibition with respect to Shikimate-3-Phosphate (S3P): Glyphosate does not bind to the free enzyme. Instead, it binds to the binary complex formed between EPSPS and its first substrate, S3P.[7][8] This ordered binding mechanism, where S3P must bind first, results in uncompetitive inhibition concerning S3P.[2]
The binding of glyphosate to the EPSPS-S3P complex forms a highly stable ternary complex (EPSPS-S3P-glyphosate) that mimics the tetrahedral intermediate state of the normal enzymatic reaction.[2][9] However, the dissociation rate for glyphosate from this complex is approximately 2,300 times slower than that of PEP, effectively inactivating the enzyme.[4][6]
The inhibition of EPSPS has two major downstream consequences for the plant:
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Depletion of Aromatic Amino Acids: The blockage of the shikimate pathway prevents the synthesis of phenylalanine, tyrosine, and tryptophan.[10] These amino acids are vital for protein synthesis and are precursors to numerous essential secondary metabolites.[11] Their absence halts plant growth and development.[1]
-
Accumulation of Shikimate: The inhibition of EPSPS causes a massive accumulation of its substrate, shikimate-3-phosphate, which is then often dephosphorylated to shikimate.[2] This accumulation can reach up to 16% of the plant's dry weight in sink tissues, draining significant energy and carbon resources from other vital metabolic processes and contributing to the overall toxicity.[4]
Growth typically ceases within hours of glyphosate application, with visible symptoms like yellowing and tissue death appearing over several days.[2]
Quantitative Data on Glyphosate Efficacy
The inhibitory potential of glyphosate is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the EPSPS enzyme (e.g., plant species, bacterial strain) and the presence of mutations that confer resistance.
| Target Enzyme (Organism) | Enzyme Class | Inhibition Parameter | Value (µM) | Notes |
| EPSPS (Neurospora crassa) | Class I | Ki (vs. PEP) | 1.1 | Competitive inhibition with respect to PEP. |
| EPSPS (Zea mays) | Class I | Ki | 0.066 | Highly sensitive to glyphosate. |
| EPSPS (Arabidopsis thaliana) | Class I | IC50 | 16.1 | Wild-type enzyme. |
| EPSPS (Amaranthus palmeri) | Class I (Susceptible) | IC50 | 66 | From a glyphosate-susceptible population. |
| EPSPS (Amaranthus palmeri) | Class I (Resistant) | IC50 | 15 - 36 | Resistance due to gene amplification. |
| CP4 EPSPS (Agrobacterium sp.) | Class II | Ki | 1970 | Naturally insensitive; used in Roundup Ready® crops. |
| AroA1398 (Unknown) | Class III | Ki | 161 | Moderately insensitive. |
| DGT-28 EPSPS (Streptomyces sviceus) | Class IV | Ki | >5000 | Highly insensitive to glyphosate. |
| TIPS Mutant EPSPS (E. coli) | Class I (Mutated) | Ki | 2400 | T97I/P101S double mutation confers high resistance. |
Table 1: Summary of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of glyphosate against EPSPS from various sources. Data compiled from multiple studies.[2][9][10][12]
Mandatory Visualizations
Caption: The Shikimate Pathway and the point of inhibition by Glyphosate.
Caption: Workflow for determining the IC50 of Glyphosate on EPSPS.
Key Experimental Protocols
EPSPS Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of glyphosate for the EPSPS enzyme by measuring the rate of product formation (inorganic phosphate) in the presence of varying inhibitor concentrations.
a. Materials and Reagents:
-
Purified EPSPS enzyme
-
Shikimate-3-phosphate (S3P) stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
Glyphosate stock solution and serial dilutions
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM DTT, 10% glycerol)
-
Phosphate detection reagent (e.g., Malachite Green reagent)
-
Microplate reader
b. Protocol:
-
Prepare Reaction Mix: In a 96-well microplate, prepare the reaction mixture by adding the assay buffer, a fixed concentration of S3P (e.g., 1 mM), and the purified EPSPS enzyme to each well.
-
Add Inhibitor: Add varying concentrations of glyphosate from the serial dilutions to the wells. Include control wells with no glyphosate (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for 5-10 minutes at a constant temperature (e.g., 25°C) to allow the enzyme and inhibitor to equilibrate.
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of PEP (e.g., 1 mM) to all wells.
-
Incubate and Stop Reaction: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) during which the rate is linear. Stop the reaction by adding the Malachite Green reagent, which also serves to develop the color for phosphate detection.
-
Measure Absorbance: After color development (approx. 15 minutes), measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each glyphosate concentration relative to the no-glyphosate control.
-
Plot the percent inhibition versus the logarithm of the glyphosate concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of glyphosate that causes 50% inhibition of enzyme activity.
-
Spectrophotometric Determination of Shikimate Accumulation in Plant Tissue
This protocol quantifies the in vivo effect of glyphosate by measuring the accumulation of shikimate in treated plant tissues.[11]
a. Materials and Reagents:
-
Plant leaf tissue (treated with glyphosate and untreated controls)
-
1.25 N Hydrochloric acid (HCl)
-
Reaction Reagent A: 0.25% periodic acid / 0.25% m-periodate
-
Reaction Reagent B: 0.6 M sodium hydroxide (B78521) (NaOH) / 0.22 M sodium sulfite (B76179) (Na2SO3)
-
Spectrophotometer or microplate reader
b. Protocol:
-
Sample Collection: Collect leaf disks or a known weight of leaf tissue from both glyphosate-treated and untreated control plants.
-
Shikimate Extraction: Place the tissue in a microcentrifuge tube. Add 25-50 µL of 1.25 N HCl. Freeze the samples and then thaw them to lyse the cells.
-
Incubation: Incubate the tubes at 60°C for 15-20 minutes to complete the extraction.
-
Centrifugation: Centrifuge the tubes to pellet the cell debris.
-
Colorimetric Reaction:
-
Transfer a known volume of the supernatant (the extract) to a new tube or a well in a clear 96-well plate.
-
Add Reaction Reagent A to each sample and incubate at room temperature for 30-45 minutes. This oxidizes the shikimate.
-
Add Reaction Reagent B to quench the reaction and develop the color. A yellow chromophore is formed.
-
-
Measure Absorbance: Read the absorbance at approximately 380 nm.
-
Quantification: Create a standard curve using known concentrations of pure shikimic acid. Use the standard curve to determine the concentration of shikimate in the plant extracts. Compare the levels in treated versus untreated plants to quantify the accumulation.
Conclusion
The mechanism of action for glyphosate is a well-established and highly specific process centered on the inhibition of the EPSPS enzyme within the shikimate pathway. This targeted inhibition leads to a dual-pronged effect: the starvation of essential aromatic amino acids and the toxic accumulation of shikimate, which collectively result in plant death. The detailed understanding of this mechanism, supported by extensive quantitative data and robust experimental protocols, has been fundamental to its widespread use in agriculture and has also paved the way for the development of glyphosate-resistant crops through genetic engineering of the target enzyme. For researchers, this deep mechanistic knowledge provides a solid foundation for studies in herbicide resistance, plant biochemistry, and the development of new antimicrobial agents targeting the same essential pathway.
References
- 1. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPSP synthase - Wikipedia [en.wikipedia.org]
- 4. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Inhibition of Aromatic Amino Acid Production | Inhibitors of Aromatic Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 6. pnas.org [pnas.org]
- 7. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
